Cas no 1262659-67-5 (Methyl 2-(pyridin-2-yl)furan-3-carboxylate)

Methyl 2-(pyridin-2-yl)furan-3-carboxylate is a heterocyclic compound combining pyridine and furan moieties with a carboxylate ester functional group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate. The pyridine ring enhances stability and coordination properties, while the furan-carboxylate framework offers reactivity for further functionalization. Its balanced lipophilicity and electron-rich characteristics make it suitable for metal-catalyzed cross-coupling reactions and ligand design. The compound is typically supplied with high purity, ensuring reproducibility in complex syntheses. Proper handling under inert conditions is recommended due to potential sensitivity to moisture or oxidation.
Methyl 2-(pyridin-2-yl)furan-3-carboxylate structure
1262659-67-5 structure
商品名:Methyl 2-(pyridin-2-yl)furan-3-carboxylate
CAS番号:1262659-67-5
MF:C11H9NO3
メガワット:203.19406
CID:1094336
PubChem ID:72943000

Methyl 2-(pyridin-2-yl)furan-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(pyridin-2-yl)furan-3-carboxylate
    • methyl 2-pyridin-2-ylfuran-3-carboxylate
    • 1262659-67-5
    • Methyl2-(pyridin-2-yl)furan-3-carboxylate
    • インチ: InChI=1S/C11H9NO3/c1-14-11(13)8-5-7-15-10(8)9-4-2-3-6-12-9/h2-7H,1H3
    • InChIKey: UGXWXIDQIZSCIL-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=C(C2=CC=CC=N2)OC=C1

計算された属性

  • せいみつぶんしりょう: 203.058243149g/mol
  • どういたいしつりょう: 203.058243149g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 52.3Ų

Methyl 2-(pyridin-2-yl)furan-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM175456-1g
methyl 2-(pyridin-2-yl)furan-3-carboxylate
1262659-67-5 95%
1g
$686 2023-03-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1806758-1g
Methyl 2-(pyridin-2-yl)furan-3-carboxylate
1262659-67-5 98%
1g
¥6306.00 2024-08-09
Chemenu
CM175456-1g
methyl 2-(pyridin-2-yl)furan-3-carboxylate
1262659-67-5 95%
1g
$830 2021-08-05
Alichem
A029194122-1g
Methyl 2-(pyridin-2-yl)furan-3-carboxylate
1262659-67-5 95%
1g
$763.98 2022-04-03

Methyl 2-(pyridin-2-yl)furan-3-carboxylate 関連文献

Methyl 2-(pyridin-2-yl)furan-3-carboxylateに関する追加情報

Exploring the Potential of Methyl 2-(pyridin-2-yl)furan-3-carboxylate: A Comprehensive Overview

Methyl 2-(pyridin-2-yl)furan-3-carboxylate, with the CAS number 1262659-67-5, is a fascinating compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound, often referred to as Methyl 2-(pyridin-2-yl)furan-3-carboxylate, belongs to the class of organic compounds known for their aromatic heterocyclic structures. The molecule consists of a furan ring fused with a pyridine moiety, making it a derivative of pyridine and furan, two well-known aromatic heterocycles.

The structure of Methyl 2-(pyridin-2-yl)furan-3-carboxylate is characterized by a methyl ester group attached to the furan ring at the 3-position, while the pyridine ring is substituted at the 2-position. This arrangement imparts unique electronic and steric properties to the molecule, which are crucial for its reactivity and potential applications. Recent studies have highlighted its role in medicinal chemistry, where it serves as a building block for designing bioactive molecules with potential therapeutic applications.

One of the most promising areas of research involving Methyl 2-(pyridin-2-yl)furan-3-carboxylate is its application in drug discovery. Researchers have explored its ability to act as an enzyme inhibitor, particularly in targeting key enzymes involved in various disease pathways. For instance, studies have shown that derivatives of this compound can inhibit serine proteases, which are implicated in conditions such as inflammation and cancer. The pyridine moiety in the molecule contributes significantly to its ability to bind to enzyme active sites, making it a valuable lead compound for drug development.

In addition to its medicinal applications, Methyl 2-(pyridin-2-yl)furan-3-carboxylate has also found relevance in materials science. Its aromatic heterocyclic structure makes it a suitable candidate for use in organic electronics. Recent advancements have demonstrated that derivatives of this compound can be employed as building blocks for constructing organic semiconductors, which are essential components in devices such as light-emitting diodes (LEDs) and thin-film transistors (TFTs). The ability of this compound to form stable π-conjugated systems is a key factor driving its use in such applications.

The synthesis of Methyl 2-(pyridin-2-yl)furan-3-carboxylate typically involves multi-step organic reactions, often utilizing coupling reactions and oxidation techniques. Researchers have optimized these methods to achieve high yields and purity levels, ensuring that the compound is readily available for further studies and applications. The development of efficient synthetic routes has been a focal point in recent research, as it enables large-scale production and testing of this compound.

Another area where Methyl 2-(pyridin-2-yl)furan-3-carboxylate has shown potential is in agricultural chemistry. Studies have indicated that this compound can act as a plant growth regulator, influencing various physiological processes such as root development and flowering. Its ability to modulate plant hormone signaling pathways makes it a candidate for developing eco-friendly agricultural chemicals that can enhance crop yields without adverse environmental impacts.

From an environmental perspective, understanding the degradation pathways and toxicity profiles of Methyl 2-(pyridin-2-y1furan-3-carboxylate is crucial for assessing its safety and sustainability. Recent research has focused on evaluating its biodegradability under different environmental conditions, with findings suggesting that it undergoes rapid microbial degradation under aerobic conditions. This information is vital for ensuring that its use in various applications does not pose risks to ecosystems or human health.

In conclusion, Methyl 2-(pyridin - yl fura - carbox ylate (CAS No.: 126 - yl fura - carbox ylate) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure lends itself well to roles in drug discovery, materials science, and agricultural chemistry. As research continues to uncover new potentials for this compound, it is poised to make significant contributions to advancing technology and improving human health while maintaining environmental sustainability.

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